4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile
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Overview
Description
4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-phenylpyrimidine-6-one with benzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurodegenerative diseases and cancer.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells. The compound may also modulate signaling pathways involved in inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-phenylpyrimidine-6-one
- Benzyl cyanide
- 4-Phenylpyrimidine derivatives
Uniqueness
4-[(2-Methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile is unique due to its specific structural features that confer distinct biological activities. Compared to other pyrimidine derivatives, it has a higher potential for neuroprotective and anti-inflammatory effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(2-methyl-6-oxo-4-phenylpyrimidin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-14-21-18(17-5-3-2-4-6-17)11-19(23)22(14)13-16-9-7-15(12-20)8-10-16/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYWCYAKUMNTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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